

An In-depth Technical Guide to the Physical Properties of Cholesteryl Petroselinate

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Compound of Interest

Compound Name: Cholesteryl Petroselinate

Cat. No.: B15601930

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Introduction

Cholesteryl petroselinate, a cholesteryl ester, is a molecule of significant interest in the fields of biochemistry and drug delivery due to its liquid crystalline properties. Understanding the physical characteristics of this compound is crucial for its application in various research and development endeavors. This technical guide provides a comprehensive overview of the known physical properties of **cholesteryl petroselinate**, with a focus on its thermal behavior and phase transitions. The information presented herein is compiled from scientific literature and is intended to serve as a valuable resource for professionals working with this and similar compounds.

Core Physical and Chemical Properties

Cholesteryl petroselinate is the ester formed from cholesterol and petroselinic acid (cis-6-octadecenoic acid). Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	19485-80-4	[1]
Molecular Formula	C45H78O2	[1]
Molecular Weight	651.1 g/mol	[1]

Thermal Properties and Phase Transitions

The most distinctive physical characteristic of **cholesteryl petroselinate** is its liquid crystalline behavior. Specifically, it exhibits a monotropic cholesteric liquid crystal phase. A monotropic transition is one that can only be observed upon cooling from the isotropic liquid state.^[2] This means that on heating, the solid crystal melts directly into an isotropic liquid without passing through a liquid crystal phase.

The thermal transitions of **cholesteryl petroselinate** have been characterized primarily using Differential Scanning Calorimetry (DSC) and Polarizing Light Microscopy (PLM). The quantitative data for these transitions upon cooling are detailed in the following table.

Transition	Temperature (°C)	Enthalpy (ΔH) (kcal/mol)	Entropy (ΔS) (cal/mol·K)
Isotropic Liquid → Cholesteric	43.1	0.16	0.50
Cholesteric → Crystal	33.6	2.4	7.8

Data sourced from Ginsburg, Atkinson, & Small (1984).

It is noteworthy that **cholesteryl petroselinate** does not form a smectic phase, a property attributed to the position of the double bond in the petroselinic acid chain.^{[2][3]}

Experimental Protocols

The characterization of the thermal properties of **cholesteryl petroselinate** typically involves the following experimental methodologies:

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

- A small, precisely weighed sample of **cholesteryl petroselinate** (typically 1-5 mg) is hermetically sealed in an aluminum pan.

- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Phase transitions are identified as endothermic (melting) or exothermic (crystallization, liquid crystal formation) peaks in the DSC thermogram.
- The peak temperature provides the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).
- The entropy of the transition (ΔS) is calculated using the equation: $\Delta S = \Delta H / T$, where T is the transition temperature in Kelvin.

Polarizing Light Microscopy (PLM)

Objective: To visually observe the different phases and their textures.

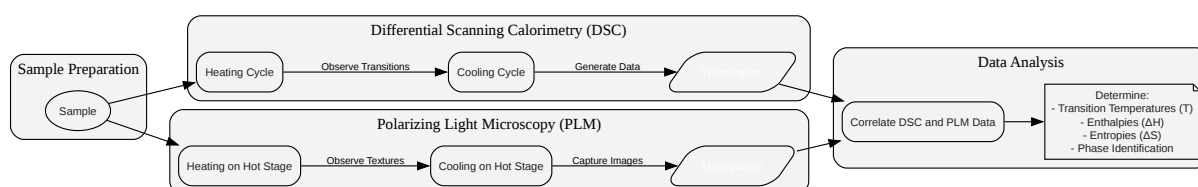
Methodology:

- A small amount of **cholesteryl petroselinate** is placed on a clean glass microscope slide and covered with a coverslip.
- The slide is placed on a hot stage, which allows for precise temperature control.
- The sample is observed through a microscope equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), typically oriented at 90° to each other.
- The sample is heated above its melting point to the isotropic liquid phase, which appears dark under crossed polarizers because it does not rotate the plane of polarized light.
- The sample is then cooled at a controlled rate.

- The formation of the cholesteric liquid crystal phase is identified by the appearance of a birefringent texture, often with characteristic features such as "oily streaks" or a planar texture that selectively reflects light of a specific wavelength.
- Upon further cooling, the crystallization of the material is observed as the formation of solid crystalline structures.
- The temperatures at which these phase changes occur are recorded and correlated with the data obtained from DSC.

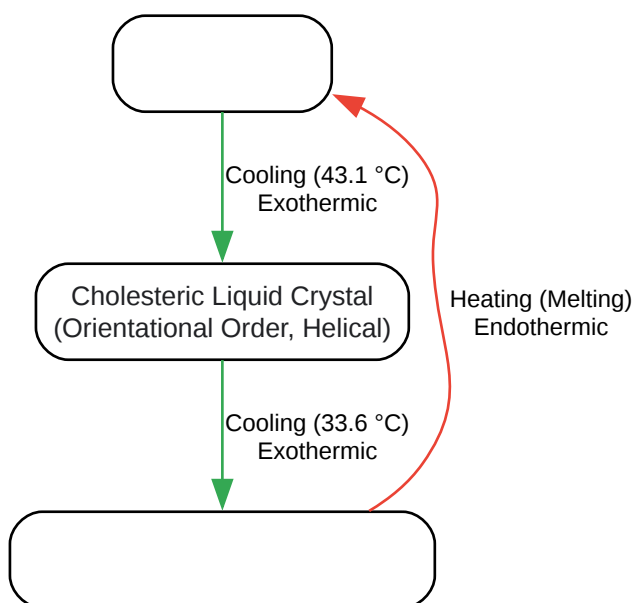
Visualizing Experimental Workflow and Phase Relationships

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Experimental workflow for characterizing **Cholesteryl Petroselinate**.



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Caption: Phase transitions of **Cholesteryl Petroselinate**.

Conclusion

The physical properties of **cholesteryl petroselinate**, particularly its monotropic cholesteric liquid crystal phase, are key to its behavior and potential applications. This guide has summarized the critical quantitative data regarding its thermal transitions and outlined the standard experimental protocols for their determination. The provided diagrams offer a clear visualization of the experimental workflow and the relationships between the different physical states of this compound. This information serves as a foundational resource for researchers and professionals in the fields of materials science, biochemistry, and pharmaceutical development.

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